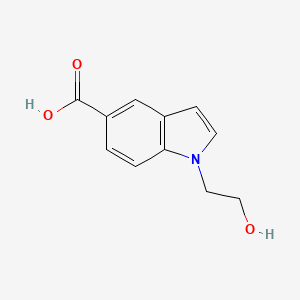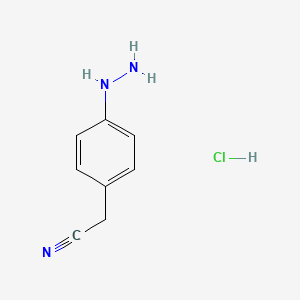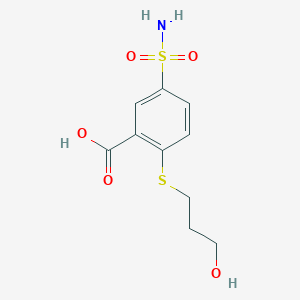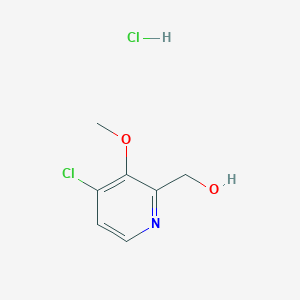![molecular formula C16H14FNO4 B8561434 2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid CAS No. 922520-23-8](/img/structure/B8561434.png)
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid
描述
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzamido group, a methoxy group, and a methyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid typically involves the following steps:
Nitration: The starting material, 4-methoxy-3-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amino group is acylated with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Reduction: The fluorobenzamido group can be reduced to an amine under reductive conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-(4-Fluorobenzamido)-4-carboxy-3-methylbenzoic acid.
Reduction: Formation of 2-(4-Fluoroanilino)-4-methoxy-3-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The methoxy and methyl groups can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
相似化合物的比较
Similar Compounds
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: Known for its antidiabetic potential and ability to ameliorate insulin sensitivity.
2-(4-Chlorobenzamido)-4-methoxy-3-methylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
Uniqueness
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to target proteins. The combination of the methoxy and methyl groups further contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
922520-23-8 |
|---|---|
分子式 |
C16H14FNO4 |
分子量 |
303.28 g/mol |
IUPAC 名称 |
2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C16H14FNO4/c1-9-13(22-2)8-7-12(16(20)21)14(9)18-15(19)10-3-5-11(17)6-4-10/h3-8H,1-2H3,(H,18,19)(H,20,21) |
InChI 键 |
VJOZYSDLFSYCPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(4-Methyl-piperazin-1-yl)-pyrimidin-4-yl]-hydrazine](/img/structure/B8561391.png)

![5-(4-amino-1-isopropyl-1H-pyrazolo[4,3-c]pyridin-3-yl)-2-fluorobenzonitrile](/img/structure/B8561399.png)

![Methyl [[bis-(4-fluorophenyl)methyl]thio]acetate](/img/structure/B8561406.png)




